N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including chloro, trifluoromethyl, ethoxy, and thioacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core benzo[4,5]thieno[2,3-d]pyrimidine structure, followed by the introduction of the ethoxyphenyl group, and finally the attachment of the chloro-trifluoromethylphenyl and thioacetamide groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of automated systems would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for a range of chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide include other benzo[4,5]thieno[2,3-d]pyrimidine derivatives, as well as compounds with similar functional groups such as chloro, trifluoromethyl, and thioacetamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
618432-32-9 |
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Molecular Formula |
C27H23ClF3N3O3S2 |
Molecular Weight |
594.1 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H23ClF3N3O3S2/c1-2-37-17-10-8-16(9-11-17)34-25(36)23-18-5-3-4-6-21(18)39-24(23)33-26(34)38-14-22(35)32-15-7-12-20(28)19(13-15)27(29,30)31/h7-13H,2-6,14H2,1H3,(H,32,35) |
InChI Key |
YKYYIHTYFBVDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
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